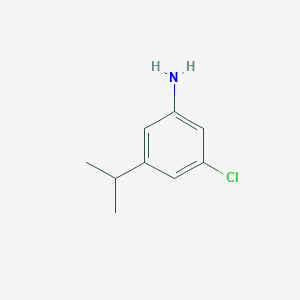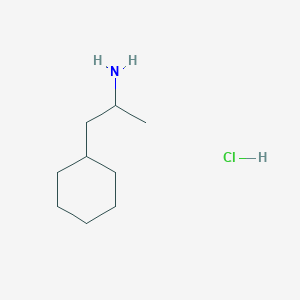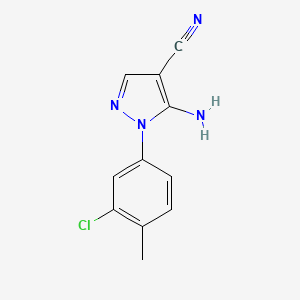![molecular formula C6H10ClF3N2 B6271873 [3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride CAS No. 2060034-68-4](/img/new.no-structure.jpg)
[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride: is a chemical compound with the molecular formula C₆H₁₀ClF₃N₂ and a molecular weight of 202.61 g/mol . This compound is notable for its unique bicyclo[1.1.1]pentane structure, which imparts significant strain and reactivity to the molecule. The trifluoromethyl group adds further chemical stability and lipophilicity, making it an interesting target for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride typically involves the following steps:
Formation of [1.1.1]propellane: This is achieved through a continuous flow process that generates [1.1.1]propellane on demand. The process involves photochemical transformations to produce various bicyclo[1.1.1]pentane derivatives.
Trifluoromethylation: . This step is crucial for imparting the desired chemical properties to the compound.
Hydrazine Addition: The final step involves the nucleophilic addition of hydrazine to the bicyclo[1.1.1]pentane derivative, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Continuous flow processes and photochemical transformations are particularly suited for industrial applications due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions involving hydrazine derivatives are common, such as the Wolff-Kishner reduction.
Substitution: The trifluoromethyl group can participate in various substitution reactions, often facilitated by radical intermediates.
Common Reagents and Conditions
Oxidizing Agents:
Reducing Agents: Common reducing agents include hydrazine and potassium hydroxide, often used in the Wolff-Kishner reduction.
Substitution Reagents: Radical initiators and trifluoromethylating agents are commonly used.
Major Products
Oxidation Products:
Reduction Products: Alkanes are typically formed through the Wolff-Kishner reduction.
Substitution Products: Various trifluoromethylated derivatives can be formed.
Scientific Research Applications
Chemistry
Building Blocks: The compound serves as a building block for synthesizing more complex molecules.
Catalysts and Ligands: It is used in the development of new catalysts and ligands for chemical reactions.
Biology and Medicine
Pharmaceutical Intermediates: The compound is used as an intermediate in the synthesis of pharmaceutical agents.
Inhibitors/Agonists: It is studied for its potential as an inhibitor or agonist in various biological pathways.
Industry
Mechanism of Action
The mechanism of action for [3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride involves its interaction with molecular targets through its hydrazine and trifluoromethyl groups. The hydrazine moiety can participate in nucleophilic addition reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity
Comparison with Similar Compounds
Similar Compounds
[1.1.1]Propellane Derivatives: These compounds share the bicyclo[1.1.1]pentane core structure.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups exhibit similar chemical stability and lipophilicity.
Uniqueness
Properties
CAS No. |
2060034-68-4 |
|---|---|
Molecular Formula |
C6H10ClF3N2 |
Molecular Weight |
202.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





